Substituted benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by a benzene ring fused to an imidazole ring. They are widely utilized in scientific research due to their diverse biological and pharmacological activities. [] Variations in the substituents at different positions on the benzimidazole core can significantly alter their properties and applications. For example, halogen substituents like bromine and fluorine are known to influence lipophilicity, electronic properties, and potentially, biological activity. []
5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole is an organic compound characterized by its unique structural features, including bromine and fluorine substituents and an isopropyl group. Its molecular formula is , placing it within the benzimidazole class of compounds. This compound is primarily utilized as an intermediate in organic synthesis and has garnered interest for its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole can be achieved through several synthetic routes. A commonly employed method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for mild reaction conditions that accommodate various functional groups.
The reaction typically requires the following conditions:
Industrial production methods mirror these laboratory techniques but are optimized for larger scale synthesis, focusing on yield and environmental sustainability .
The molecular structure of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole features:
Key structural data includes:
5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole participates in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole involves its interaction with biological targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active sites, which prevents substrate access and disrupts catalytic processes. This inhibition can lead to various biological effects depending on the specific target involved .
The physical properties of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole include:
Key chemical properties include:
The compound's stability under various conditions makes it suitable for laboratory applications. Its reactivity profile allows it to serve as an effective intermediate in synthetic chemistry .
5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole has several notable applications:
Additionally, it is utilized in developing new materials with enhanced thermal stability and electronic characteristics .
This comprehensive analysis underscores the significance of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole in both synthetic chemistry and biological research.
The benzo[d]imidazole nucleus—a fusion of benzene and imidazole rings—serves as a privileged scaffold in medicinal chemistry due to its aromaticity, planarity, and ability to mimic purine nucleobases. This bicyclic system enables diverse non-covalent interactions (hydrogen bonding, π-π stacking, van der Waals forces) with biological targets, particularly enzymes and receptors involved in cancer and infectious diseases [5] [10]. Its synthetic versatility allows substitutions at N1, C2, C5, and C6 positions, facilitating tailored molecular designs. The unsubstituted 1H-benzo[d]imidazole (MW: 118.14 g/mol) exhibits inherent bioactivity, but strategic modifications amplify its pharmacological potential. For example, the nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, while the C2 carbon can function as a hydrogen bond donor when substituted [5]. This adaptability underpins its presence in FDA-approved drugs (e.g., abemaciclib for breast cancer) and investigational compounds targeting estrogen receptors and tubulin polymerisation [2] [8].
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Substitution Pattern |
---|---|---|---|---|
5-Bromo-6-fluoro-1H-benzo[d]imidazole | Not specified | C₇H₄BrFN₂ | 215.03 | Halogenation at C5,C6; N1 unsubstituted |
5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole | PSRVEAXHAVOZSK-UHFFFAOYSA-N | C₁₀H₁₀BrFN₂ | 257.10 | C5-Br, C6-F, N1-isopropyl |
5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole | 1261940-19-5 | C₁₀H₁₀BrFN₂ | 257.10 | C5-Br, C6-F, N1-n-propyl |
6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole | 2260683-84-7 | C₁₀H₁₀BrFN₂ | 257.10 | Regioisomeric halogenation |
Halogen atoms—particularly bromine and fluorine—are strategically employed to modulate the electronic, steric, and pharmacokinetic properties of benzo[d]imidazoles. In 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole, this combination exerts three critical effects:
Electron-Withdrawing Properties: Fluorine’s high electronegativity (χ = 3.98) reduces electron density at C6, enhancing electrophilicity and polarizing adjacent bonds. This strengthens hydrogen-bonding interactions with target proteins, as observed in estrogen receptor (ER) inhibitors where fluorine anchors to residues like TyrA:36 [2]. Bromine (χ = 2.96), though less electronegative, provides substantial steric bulk, inducing hydrophobic contacts with binding pockets (e.g., LeuA:247 in ER) [2].
Metabolic Stability: Fluorine impedes oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life. Bromine’s size shields labile sites from enzymatic degradation, a feature exploited in anticancer scaffolds [5] [8].
Lipophilicity Enhancement: Bromine significantly increases log P values (e.g., Δlog P ≈ +1.5 vs non-halogenated analogs), improving membrane permeability. Combined with fluorine’s modest lipophilicity, this optimizes cellular uptake, as validated in breast cancer cell line studies (MDA-MB-415, T-47D) [2].
Table 2: Impact of Halogen Position on Anticancer Activity of Benzo[d]imidazoles
Compound | Cell Line | IC₅₀ (μM) | Key Interactions | Halogen Role |
---|---|---|---|---|
6d (5-Bromo-6-fluoro derivative) [2] | MDA-MB-415 | 4.93 | ValA:63, LeuA:247, AspA:59 (Estrogen receptor) | Br: Hydrophobic contact; F: H-bond anchoring |
6h (Dibromo derivative) [2] | T-47D | 5.10 | Not specified; superior to doxorubicin in potency | Enhanced steric occlusion |
5-Bromo-6-fluoro-1-isopropyl [6] | Computational | N/A | Predicted: High docking scores to kinases | Synergistic electronic perturbation |
The isopropyl group at N1 of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole critically influences target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties:
Steric and Conformational Effects: The branched isopropyl group (vs. linear propyl in CID 53216930) creates a 120° bond angle at N1, positioning the isopropyl methyl groups perpendicular to the imidazole plane. This 3D bulk restricts rotation, potentially locking the molecule in bioactive conformations and enhancing fit to sterically constrained pockets (e.g., ATP-binding sites of kinases) [6] [7].
Lipophilicity and Solubility Balance: Isopropyl substitution increases log P (experimental: ~3.52) compared to smaller groups (methyl: ~2.1), improving passive diffusion across cell membranes. However, it avoids excessive hydrophobicity (log P < 5), maintaining aqueous solubility necessary for systemic distribution [6]. This balance is evidenced by favorable ADME-Tox profiles in related halogenated benzimidazole-triazole hybrids [2].
Metabolic Resistance: The tertiary β-carbon in isopropyl resists oxidative dealkylation by CYP450 enzymes, unlike primary alkyl chains (e.g., propyl in CID 53216930). This prolongs half-life and reduces metabolite-mediated toxicity, a key advantage in prolonged cancer therapies [8].
Selectivity Modulation: In estrogen receptor (ER) inhibitors, bulky N1-substituents like isopropyl prevent off-target binding by sterically occluding non-targeted kinases. SAR studies show that methyl substituents boost potency but reduce selectivity due to smaller size, while isopropyl maintains efficacy (IC₅₀ < 10 μM) with minimized off-target effects [2] [8].
Table 3: Comparative Effects of N1-Substituents on Benzo[d]imidazole Properties
N1-Substituent | log P* [6] [7] | TPSA (Ų) [6] [9] | Metabolic Stability | Target Affinity (Est. ΔG kcal/mol) | Cellular Activity (IC₅₀ Range) |
---|---|---|---|---|---|
Isopropyl | 3.52 | 17.82 | High (resists oxidation) | -6.29 to -8.4 [2] | 4.93–26.64 μM [2] |
Propyl | 3.48 | 17.82 | Moderate (ω-oxidation risk) | -5.8 to -7.1 | 8.0–30.1 μM |
H (Unsubstituted) | 2.31 (calculated) | 28.68 | Low (N-H oxidation) | -4.5 to -6.0 | >50 μM |
*Experimental or predicted values for C5-Br/C6-F analogs. TPSA = Topological Polar Surface Area.
The strategic integration of halogen atoms and the isopropyl group in 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole exemplifies rational design to optimize target engagement, cellular penetration, and metabolic stability. Ongoing research focuses on leveraging this scaffold in kinase inhibitors and next-generation anticancer agents [8] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3